Product packaging for 3-Oxooctanenitrile(Cat. No.:CAS No. 72306-54-8)

3-Oxooctanenitrile

Cat. No.: B14469471
CAS No.: 72306-54-8
M. Wt: 139.19 g/mol
InChI Key: BOEHLBBNNUELRG-UHFFFAOYSA-N
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Description

3-Oxooctanenitrile is a versatile beta-keto nitrile compound that serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. This chemical building block features an activated methylene group situated between a carbonyl and a nitrile group, making it a versatile precursor for the synthesis of more complex heterocycles and functionalized molecules. Researchers utilize its structure in various condensation and ring-forming reactions. As a mid-chain oxonitrile, it is particularly useful in projects requiring the construction of longer carbon chains or specific carbon frameworks. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment (PPE) should be worn, and all handling should be conducted in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B14469471 3-Oxooctanenitrile CAS No. 72306-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxooctanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-3-4-5-8(10)6-7-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEHLBBNNUELRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546776
Record name 3-Oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72306-54-8
Record name 3-Oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 3 Oxooctanenitrile

Reactivity of the Ketone Moiety

The ketone group in 3-Oxooctanenitrile, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical transformations. Its reactivity is influenced by the adjacent electron-withdrawing nitrile group.

Nucleophilic Addition Reactions to the Carbonyl Group

The polarized carbon-oxygen double bond of the ketone is susceptible to attack by nucleophiles. wiley-vch.de This fundamental reaction proceeds through the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol derivative. wiley-vch.de

The general mechanism for nucleophilic addition to a ketone is a two-step process:

Nucleophilic Attack: The nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond and moving the electrons onto the oxygen atom. molaid.com

Protonation: The resulting negatively charged alkoxide is protonated by a suitable acid source, such as water or a dilute acid, to form the final alcohol product. molaid.com

In the context of this compound, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the adjacent nitrile group, potentially increasing its reactivity towards nucleophiles compared to simple aliphatic ketones.

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

NucleophileProduct TypeGeneral Reagents
Hydride ion (H⁻)Secondary AlcoholNaBH₄, LiAlH₄
Organometallic Reagents (e.g., Grignard)Tertiary AlcoholRMgX, RLi
Cyanide ion (CN⁻)CyanohydrinHCN, KCN
WaterGem-diol (Hydrate)H₂O (acid or base catalyzed)
AlcoholHemiacetal/AcetalROH (acid catalyzed)

This table presents generalized reactions applicable to ketones; specific studies on this compound may show variations.

Carbonyl Reduction Pathways

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 3-hydroxyoctanenitrile. This transformation is a cornerstone of organic synthesis, and various reagents are available to achieve this, each with differing reactivity and selectivity.

Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.pub

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is selective for aldehydes and ketones. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous conditions (e.g., dry ether), followed by an aqueous workup. masterorganicchemistry.com It can also reduce the nitrile group, so careful control of reaction conditions would be necessary for selective ketone reduction.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Table 2: Comparison of Common Ketone Reducing Agents

Reducing AgentReactivitySolventWorkupSelectivity Notes for this compound
Sodium Borohydride (NaBH₄)ModerateProtic (e.g., MeOH, EtOH)Automatic hydrolysis by solventGenerally selective for the ketone over the nitrile.
Lithium Aluminum Hydride (LiAlH₄)StrongAprotic (e.g., dry ether, THF)Separate aqueous/acidic stepCan reduce both the ketone and nitrile; selectivity is challenging.

Enolization and Keto-Enol Tautomerism

Like other ketones with α-hydrogens (hydrogens on the carbon adjacent to the carbonyl), this compound can exist in equilibrium with its enol tautomer. mdpi.com This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, and the shifting of the C=O double bond to a C=C double bond. mdpi.com

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. uva.nl

Base-catalyzed enolization: A base removes an α-proton to form an enolate anion, which is then protonated on the oxygen to yield the enol. rsc.org

Acid-catalyzed enolization: The carbonyl oxygen is first protonated, making the α-protons more acidic and easier to remove by a weak base (like water) to form the enol. nih.gov

For simple ketones, the keto form is generally more stable and predominates at equilibrium. However, the presence of the electron-withdrawing nitrile group in this compound can influence the acidity of the α-protons and thus affect the position of the equilibrium. The methylene (B1212753) (CH₂) group between the ketone and nitrile is particularly activated, making these protons the most acidic in the molecule. Research on related β-ketonitriles shows their utility as versatile intermediates, which stems from the reactivity of this activated methylene position via the enolate. thieme-connect.comgoogle.com

Reactivity of the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group that can undergo several important transformations, primarily reduction and hydrolysis.

Nitrile Reduction to Amine Derivatives

The nitrile group of this compound can be reduced to a primary amine, yielding 1-amino-3-oxooctane or, if the ketone is also reduced, 1-aminooctan-3-ol. The choice of reducing agent is critical in determining the final product.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for converting nitriles to primary amines. The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup. Given its strength, LiAlH₄ will also reduce the ketone group.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as Raney nickel, platinum, or palladium. google.com It is a widely used industrial process for the synthesis of primary amines from nitriles. google.com This method can also lead to the reduction of the ketone.

Table 3: Reagents for Nitrile Reduction

ReagentProduct from this compound (Potential)Conditions
LiAlH₄ followed by H₂O1-aminooctan-3-olAnhydrous ether or THF
H₂ / Raney Ni1-aminooctan-3-olHigh pressure and temperature

Specific experimental conditions would be required to control the selectivity of the reduction.

Hydrolysis and Related Transformations

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. This reaction proceeds via nucleophilic attack on the nitrile carbon.

Acid-catalyzed hydrolysis: The nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. The initial product is an amide, which can be further hydrolyzed to a carboxylic acid upon heating.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon. The intermediate imine anion is protonated to form a hydroxy imine, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which requires acidification to form the carboxylic acid.

For this compound, hydrolysis would lead to the formation of 3-oxooctanamide and subsequently 3-oxooctanoic acid. However, β-keto acids are susceptible to decarboxylation (loss of CO₂) upon heating, which would result in the formation of 2-heptanone.

Reactivity of the Alkane Chain

The pentyl side chain of this compound, being a saturated hydrocarbon, is generally considered the least reactive portion of the molecule. The C-H bonds are strong and non-polar, making them resistant to attack by most polar reagents. However, under specific conditions, such as those involving high energy input or highly reactive intermediates, the alkane chain can be functionalized.

Free Radical Reactions

Free radical reactions provide a pathway to functionalize the otherwise inert alkane chain. A classic example is free-radical halogenation, which proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgnumberanalytics.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) into two halogen radicals, typically using UV light or heat. onlineorganicchemistrytutor.comucsb.edu

Propagation: A halogen radical abstracts a hydrogen atom from the alkane chain of this compound to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to yield a halogenated derivative and a new halogen radical, which continues the chain. ucsb.edu

Termination: The reaction ceases when two radical species combine. onlineorganicchemistrytutor.com

The selectivity of this reaction on the pentyl chain is governed by the stability of the radical intermediate. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. onlineorganicchemistrytutor.com Therefore, halogenation would preferentially occur at the secondary carbons (C4, C5, C6, C7) over the primary terminal carbon (C8). Bromination is generally more selective than chlorination due to the endothermic nature of the hydrogen abstraction step by a bromine radical. youtube.com It is noteworthy that the α-hydrogens (C2) are typically not abstracted in these radical processes due to unfavorable polar effects from the adjacent electron-withdrawing groups. unipv.it

Site-Specific Functionalization

Modern synthetic methods allow for the highly selective functionalization of specific C-H bonds on an aliphatic chain, overcoming the challenges of low reactivity and selectivity. A prominent strategy involves photocatalysis.

Research has demonstrated that photocatalysts, such as tetrabutylammonium (B224687) decatungstate (TBADT), can achieve β- and γ-site-selective C-H alkylation of aliphatic nitriles under light irradiation. unipv.itacs.orgnih.gov The proposed mechanism involves the photo-excited decatungstate anion abstracting a hydrogen atom from the alkane chain to form a carbon-centered radical. unipv.itrsc.org A key aspect of this method's selectivity is the "polar effect," where the electron-withdrawing nature of the cyano and keto groups creates a partial positive charge on the α-carbon. acs.orgrsc.org This destabilizes the transition state for hydrogen abstraction at the α-position, thus directing the reactivity towards the more electron-rich C-H bonds on the alkane chain, specifically the β (C4) and γ (C5) positions. acs.orgrsc.org The resulting alkyl radical can then be trapped by an alkene to form a new C-C bond. unipv.it

Table 1: Photocatalytic Site-Selective Alkylation of Aliphatic Nitriles with Electron-Deficient Alkenes unipv.it
Aliphatic NitrileAlkenePosition of AlkylationProduct Yield
ButyronitrileDimethyl maleateβ-position69%
Butyronitrilet-Butyl acrylateβ-position63%
ValeronitrileDimethyl maleateγ-position56% (γ:β = 88:12)
HexanenitrileDimethyl maleateγ-position64% (γ:δ = 80:20)

Acid-Base Properties and Related Equilibria

The acid-base properties of this compound are dominated by the hydrogens on the α-carbon (C2), which are positioned between the ketone and nitrile functionalities.

The α-hydrogens are significantly acidic for a C-H bond. libretexts.org While the pKa of α-hydrogens in a typical ketone is around 19-21, the presence of a second electron-withdrawing group, in this case, a nitrile, greatly increases the acidity. libretexts.orglibretexts.org The conjugate base, an enolate, formed upon deprotonation is highly stabilized by resonance, delocalizing the negative charge onto both the carbonyl oxygen and the nitrile nitrogen. This dual stabilization makes the α-hydrogens of β-ketonitriles comparable in acidity to those of β-diketones, with pKa values typically in the range of 9-13. youtube.comthermofisher.com This means that relatively mild bases, such as alkoxides, are sufficient to deprotonate this compound quantitatively.

Table 2: Comparison of Approximate pKa Values
Compound TypeExampleApproximate pKaReference
AlkaneEthane~50 libretexts.org
KetoneAcetone~20 libretexts.org
β-DiketoneAcetylacetone~9 youtube.com
β-KetonitrileBenzoylacetonitrile~10-11

This acidity gives rise to keto-enol tautomerism, an equilibrium between the keto form (this compound) and its enol isomer. pressbooks.pubusp.br For most simple ketones, the equilibrium heavily favors the keto form. masterorganicchemistry.com However, for β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a conjugated π-system and a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. thermofisher.commasterorganicchemistry.com Therefore, this compound is expected to have a significant population of the enol tautomer at equilibrium. This equilibrium can be catalyzed by either acid or base. usp.br

While the primary acid-base characteristic is the acidity of the α-hydrogens, the carbonyl oxygen and the nitrile nitrogen possess lone pairs of electrons and can act as weak Lewis bases, accepting a proton from a strong acid.

Stereochemical Considerations in this compound Transformations

Reactions involving this compound can generate new stereocenters, making stereoselectivity a critical aspect of its chemistry. Key transformations where stereochemistry is important include reactions at the α-carbon and reductions of the carbonyl group.

Alkylation of the enolate of this compound at the C2 position creates a new stereocenter. If this product undergoes a subsequent reduction of the C3 ketone, a second stereocenter is formed. The relative orientation of the substituents at C2 and C3 determines the diastereomeric outcome (syn or anti).

Significant research has focused on the stereoselective reduction of the ketone in β-ketonitriles to produce chiral β-hydroxynitriles, which are valuable synthetic intermediates. Biocatalysis, using whole-cell systems or isolated enzymes (ketoreductases), has proven highly effective for this transformation. For instance, various fungi and yeasts can reduce the carbonyl group with high enantioselectivity, often yielding one enantiomer of the corresponding alcohol in high enantiomeric excess (ee). researchgate.netresearchgate.net

Furthermore, tandem reactions have been developed where a β-ketonitrile is first alkylated and then reduced in a one-pot, stereoselective process. The fungus Curvularia lunata has been used to perform alkylation-reduction (AR) reactions on various β-ketonitriles, producing optically active α-alkyl-β-hydroxy nitriles with high diastereomeric (de) and enantiomeric excess (ee). researchgate.netresearchgate.net The stereochemical outcome is dictated by the enzyme's active site, which controls the facial selectivity of both the alkylation and the ketone reduction steps.

Other stereocontrolled reactions involving β-ketonitriles include diastereoselective Knoevenagel condensations and epoxidations, demonstrating that the versatile functionality of this scaffold can be harnessed for complex, stereodefined synthesis. tohoku.ac.jpnih.gov

Table 3: Examples of Stereoselective Transformations of β-Ketonitriles
SubstrateReaction TypeCatalyst/ReagentStereoselectivity OutcomeReference
BenzoylacetonitrileAlkylation-Reduction (Ethylation)Curvularia lunata (fungus)up to 98% de, 98% ee researchgate.net
Various β-ketonitrilesAsymmetric ReductionRhodotorula rubra (yeast)90-99% ee researchgate.net
Aryl β-ketonitrilesAsymmetric ReductionKetoreductase (KRED) & Nitrile Hydratase>99% ee rsc.org
β-Ketonitrile derivativeE-selective Knoevenagel CondensationPiperidineHigh E-selectivity tohoku.ac.jp
Allylic dicarbonates + β-ketonitrilesAsymmetric Allylic SubstitutionPd-catalyst with chiral ligandup to 97% ee rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Oxooctanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Oxooctanenitrile, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete picture of its connectivity. The molecule exists primarily in its keto form, but the potential for keto-enol tautomerism, a common feature of β-ketonitriles, should be considered, which could lead to minor sets of additional signals in the spectra. unlp.edu.arconicet.gov.ar

Chemical Structure of this compound with atom numbering for NMR discussion.
Figure 1: Structure of this compound with atom numbering.

A ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons. pressbooks.pub The methylene (B1212753) group at C2, situated between the electron-withdrawing carbonyl and nitrile groups, is expected to be the most deshielded of the aliphatic protons. The terminal methyl group (C8) would appear at the most upfield position. libretexts.org

The predicted signals, their multiplicities (splitting patterns), and integration values are detailed in the table below.

| Predicted ¹H NMR Data for this compound (in CDCl₃) | | :--- | :--- | :--- | :--- | :--- | | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | | H-2 | ~3.5 | Singlet (s) | - | 2H | | H-4 | ~2.5 | Triplet (t) | ~7.5 | 2H | | H-5 | ~1.6 | Sextet | ~7.5 | 2H | | H-6, H-7 | ~1.3 | Multiplet (m) | - | 4H | | H-8 | ~0.9 | Triplet (t) | ~7.0 | 3H | This is an interactive data table based on predicted values.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are predicted. The carbonyl carbon (C3) is expected to have the largest chemical shift, typically appearing far downfield. oregonstate.edu The nitrile carbon (C1) also has a characteristic chemical shift in the 115-120 ppm range. nih.gov The carbons of the pentyl chain will appear in the upfield aliphatic region.

| Predicted ¹³C NMR Data for this compound (in CDCl₃) | | :--- | :--- | | Atom Position | Predicted Chemical Shift (δ, ppm) | | C1 (-CN) | ~116 | | C2 (-CH₂-) | ~29 | | C3 (>C=O) | ~206 | | C4 (-CH₂-) | ~43 | | C5 (-CH₂-) | ~25 | | C6 (-CH₂-) | ~31 | | C7 (-CH₂-) | ~22 | | C8 (-CH₃) | ~14 | This is an interactive data table based on predicted values.

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei. fiveable.me

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. libretexts.org For this compound, COSY would be instrumental in confirming the sequence of the pentyl chain. Expected key correlations would be observed between H-4/H-5, H-5/H-6, and H-6/H-7. The singlet for H-2 would show no cross-peaks, confirming its isolation from other proton-bearing carbons.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J-CH coupling). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~2.5 ppm (H-4) would show a cross-peak to the carbon signal at ~43 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (²J-CH and ³J-CH). libretexts.org It is particularly useful for identifying quaternary carbons and linking different spin systems. researchgate.net Key HMBC correlations for this compound would include:

The protons at H-2 (~3.5 ppm) correlating to the nitrile carbon C1 and the carbonyl carbon C3.

The protons at H-4 (~2.5 ppm) correlating to the carbonyl carbon C3 and to C2, C5, and C6. These correlations are critical for connecting the pentyl chain to the keto-nitrile functionality.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on fragmentation patterns. uni-saarland.de

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. For this compound, the molecular formula is C₈H₁₃NO. The calculated monoisotopic mass can be compared to the experimentally measured value to confirm the composition.

| Predicted HRMS Data for this compound | | :--- | :--- | | Molecular Formula | C₈H₁₃NO | | Ion Type | [M+H]⁺ | | Calculated Exact Mass | 140.1070 | | Ion Type | [M+Na]⁺ | | Calculated Exact Mass | 162.0889 | This is an interactive data table based on calculated values.

The observation of an ion with a mass-to-charge ratio (m/z) corresponding to these calculated values within a narrow tolerance (typically <5 ppm) would provide strong evidence for the compound's elemental formula.

ESI is a soft ionization technique that is well-suited for analyzing polar, thermally sensitive molecules. uvic.ca It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. uni-saarland.de For this compound, an ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak at m/z 140.1, corresponding to the [M+H]⁺ ion. A peak at m/z 162.1, corresponding to the [M+Na]⁺ adduct, might also be observed, depending on the solvent system and the presence of sodium salts. The gentle nature of ESI results in minimal fragmentation, making it an excellent method for confirming the molecular weight of the parent compound. rutgers.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. savemyexams.cominnovatechlabs.comijrpr.com When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to the natural vibrational frequencies of its chemical bonds, leading to an increase in the amplitude of these vibrations. savemyexams.com An IR spectrum plots the absorbance or transmittance of infrared light as a function of wavenumber (cm⁻¹). ijrpr.com

For this compound, the key functional groups are the ketone (C=O) and the nitrile (C≡N) groups. The IR spectrum of this compound is expected to show characteristic absorption bands for these groups.

Ketone (C=O) Stretching: A strong, sharp absorption peak is anticipated in the region of 1630–1820 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. savemyexams.com

Nitrile (C≡N) Stretching: A medium-intensity, sharp absorption band is expected in the range of 2220–2260 cm⁻¹ for the nitrile group. This peak is often distinct due to its location in a relatively uncongested region of the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C≡N stretch is typically a strong and sharp band in the Raman spectrum.

Table 1: Expected Infrared and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
Nitrile (C≡N)Stretching2220 - 22602220 - 2260Medium (IR), Strong (Raman)
Ketone (C=O)Stretching1630 - 18201630 - 1820Strong (IR), Medium (Raman)
C-H (Alkyl)Stretching2850 - 30002850 - 3000Medium to Strong
C-CStretching750 - 1100750 - 1100Weak to Medium

This table is generated based on typical functional group frequencies and may not represent experimentally verified data for this compound.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with smaller particles (typically sub-2 µm) to achieve faster and more efficient separations compared to conventional High-Performance Liquid Chromatography (HPLC). For the analysis of β-ketonitriles like this compound, UPLC is a valuable tool. chemrxiv.orgunivaq.it

In a typical UPLC setup for a moderately polar compound like this compound, a reversed-phase column (e.g., C18 or C8) would be employed. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a gradient elution to ensure good separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, as the carbonyl group in this compound will exhibit UV absorbance. For structurally similar nitriles, UV detection at a wavelength of 254 nm has been noted as suitable.

Table 2: Illustrative UPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase (e.g., Acquity UPLC BEH C18, 1.7 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient e.g., 10% B to 90% B over 5 minutes
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30 - 40 °C
Detection UV at an appropriate wavelength (e.g., 210 nm or 254 nm)
Injection Volume 1 - 5 µL

This table represents a hypothetical UPLC method and would require optimization for specific applications.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. acs.org this compound, with an expected boiling point amenable to GC analysis, can be effectively analyzed by this method. epa.gov GC is particularly useful for assessing the purity of the final product and for identifying any volatile byproducts from its synthesis. dss.go.th

The choice of the GC column is critical for achieving good separation. A polar capillary column (e.g., one with a polyethylene (B3416737) glycol or a cyanopropyl stationary phase) would be suitable for analyzing a polar compound like this compound. The polarity of the stationary phase will influence the retention time, with more polar compounds having longer retention times on polar columns. gcms.cz A flame ionization detector (FID) is a common choice for detection due to its high sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. epa.govdss.go.th

Table 3: General Gas Chromatography Parameters for Nitrile Analysis

ParameterCondition
Column Capillary column with a polar stationary phase (e.g., DB-WAX, CP-Sil 19 CB)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C (or optimized to prevent degradation)
Oven Program e.g., Initial temp 70°C, ramp to 220°C at 10°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

This table provides a general guideline and specific parameters would need to be developed and validated.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. libretexts.orguhu-ciqso.es If this compound can be obtained as a single crystal of suitable size and quality, single-crystal XRD analysis can provide precise information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. uhu-ciqso.es

The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. uhu-ciqso.es The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. libretexts.org By analyzing the positions and intensities of these spots, the unit cell dimensions and the arrangement of atoms within the unit cell can be determined.

For a compound like this compound, XRD data would confirm the geometry of the ketone and nitrile groups and the conformation of the octanenitrile (B114854) chain in the crystalline state. This information is invaluable for understanding the molecule's physical properties and its interactions in a solid-state environment. In the absence of single crystals, powder XRD can be used to characterize the bulk crystalline form of the material and assess its phase purity. researchgate.net

Computational and Theoretical Investigations of 3 Oxooctanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can predict various properties of 3-Oxooctanenitrile with a good balance of accuracy and computational cost.

DFT studies would typically begin with a geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, a wealth of information about the electronic properties can be obtained. Key parameters that can be calculated include the distribution of electron density, the energies of the molecular orbitals, and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, which are the most electron-rich regions. The LUMO is expected to be centered on the electrophilic carbon atoms of the carbonyl and nitrile groups.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red color) around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue color) would be found around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value
HOMO Energy -7.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 6.7 eV

Note: The values in this table are representative and are based on typical DFT calculations for similar organic molecules.

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

Computational methods can be used to perform a systematic search for the stable conformers of this compound. This typically involves rotating the molecule around its single bonds and calculating the energy of each resulting conformation. The results of a conformational analysis are often visualized as a potential energy surface, which shows the energy of the molecule as a function of one or more dihedral angles.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. wikipedia.org In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. wikipedia.org This allows for the exploration of the conformational landscape and the study of how the molecule interacts with its environment, such as a solvent.

For this compound, an MD simulation could be used to study its behavior in different solvents. For example, in a polar solvent like water, the simulation would likely show that the polar keto and nitrile groups form hydrogen bonds with water molecules, while the nonpolar alkyl chain tends to be shielded from the water. In a nonpolar solvent, the molecule would likely adopt a more extended conformation.

MD simulations can also be used to calculate various properties, such as the diffusion coefficient, radial distribution functions, and time correlation functions. These properties can provide insights into the molecule's transport properties and its local structure in a liquid.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a physical property. fiveable.melibretexts.org These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds. ijpsr.com

A QSAR model for this compound and related compounds could be developed to predict a specific biological activity, such as its inhibitory effect on an enzyme or its toxicity to a particular organism. The first step in building a QSAR model is to compile a dataset of compounds with known activities. rsc.org Then, a set of molecular descriptors is calculated for each compound. These descriptors can be based on the molecule's 2D structure (e.g., number of atoms, bonds, and rings) or its 3D structure (e.g., molecular shape and electronic properties).

Finally, a statistical method, such as multiple linear regression or machine learning, is used to build a mathematical equation that relates the descriptors to the activity. fiveable.me The resulting QSAR model can then be used to predict the activity of new, untested compounds. For nitriles, QSAR models have been used to predict their toxicity. nih.gov

Prediction of Spectroscopic Signatures

Computational methods can be used to predict the spectroscopic signatures of molecules, such as their NMR and IR spectra. These predictions can be very useful for identifying and characterizing new compounds.

The 1H and 13C NMR chemical shifts of this compound can be predicted using DFT calculations. The predicted chemical shifts can then be compared to experimental spectra to help with the assignment of the peaks. For this compound, the protons on the carbon adjacent to the carbonyl group (α-protons) are expected to have a chemical shift in the range of 2.2-2.5 ppm. The carbon of the nitrile group would show a characteristic signal in the 13C NMR spectrum around 115-120 ppm, while the carbonyl carbon would appear at a much lower field, around 205-210 ppm. libretexts.org

The IR spectrum of this compound can also be predicted from DFT calculations. The most characteristic vibrational modes are the C=O stretching of the ketone and the C≡N stretching of the nitrile. The C=O stretch is expected to appear as a strong band in the region of 1715-1725 cm-1 for an aliphatic ketone. orgchemboulder.comspectroscopyonline.com The C≡N stretch typically appears as a medium-intensity band around 2240-2260 cm-1.

Table 2: Predicted Spectroscopic Data for this compound

Spectrum Feature Predicted Position
13C NMR C=O 208 ppm
13C NMR C≡N 118 ppm
IR C=O stretch 1720 cm-1

Note: The values in this table are representative and are based on typical spectroscopic data for molecules containing keto and nitrile functional groups.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can be used to study the mechanisms of chemical reactions by calculating the energetics of the reaction pathway. This involves identifying the reactants, products, and any intermediates and transition states.

For this compound, a possible reaction is the nucleophilic addition to the carbon atom of the nitrile group or the carbonyl group. libretexts.org DFT calculations can be used to model this reaction and to calculate the activation energy, which is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

The geometry of the transition state can also be determined, which provides information about the mechanism of the reaction. For example, in a nucleophilic addition to the nitrile group, the transition state would likely involve the nucleophile forming a new bond with the carbon atom while the C≡N triple bond is partially broken. By studying the energetics of different possible reaction pathways, it is possible to predict which reaction is most likely to occur.

Biological Interactions and Enzymatic Modulation by 3 Oxooctanenitrile Non Human Focus

Enzyme Inhibition Studies

The potential for 3-Oxooctanenitrile to act as an enzyme inhibitor has been explored through examination of its functional groups and comparison with structurally related compounds that have demonstrated bioactivity. The presence of both a nitrile and a ketone group suggests that this compound may interact with various enzymatic targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity and Mechanism

While direct studies on the DPP-IV inhibitory activity of this compound are not prominently available in existing literature, the chemical structure suggests a potential for such interactions. DPP-IV inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. A key feature of some potent DPP-IV inhibitors is the presence of a nitrile group, which can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. wikipedia.org This interaction is characteristic of cyanopyrrolidine-based inhibitors, where the nitrile group is crucial for their high potency. wikipedia.org

The development of novel DPP-IV inhibitors has often involved the synthesis of molecules containing nitrile functionalities. asianjpr.combrieflands.comindianchemicalsociety.com Although compounds without a nitrile group have been investigated, they often exhibit a significant loss of potency, highlighting the importance of this functional group for effective DPP-IV inhibition. wikipedia.org Given these precedents, it is plausible that this compound could exhibit inhibitory activity against DPP-IV, though empirical evidence is required to confirm this hypothesis.

Table 1: Potential DPP-IV Inhibitory Profile of this compound

Feature Potential Implication for this compound
Functional Group The nitrile group may interact with the catalytic serine residue of DPP-IV.
Mechanism Potential for reversible covalent inhibition, similar to other nitrile-containing inhibitors.
Potency The presence of the nitrile group is a known contributor to high potency in other DPP-IV inhibitors.

| Research Status | No direct studies have been published to confirm DPP-IV inhibition by this compound. |

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition Potential

There is suggestive evidence for the potential of oxooctanenitrile derivatives to inhibit Poly(ADP-ribose) Polymerase (PARP) enzymes. PARPs are crucial for DNA repair mechanisms, and their inhibition is a therapeutic strategy in certain cancers. Studies on a structurally related compound, 8-(4-Fluorophenyl)-8-oxooctanenitrile (B1324210), have indicated its potential as a PARP inhibitor. This suggests that the oxooctanenitrile scaffold could be a basis for developing new PARP inhibitors.

The synthesis of various PARP inhibitors has involved the use of nitrile-containing intermediates, underscoring the utility of this functional group in constructing molecules that target PARP enzymes. nih.govmdpi.comuoguelph.caresearchgate.net While direct enzymatic assays on this compound are lacking, the activity of its analogs provides a rationale for investigating its potential in this area.

Table 2: Potential PARP Inhibitory Profile of this compound

Feature Potential Implication for this compound
Structural Analogs A related compound, 8-(4-Fluorophenyl)-8-oxooctanenitrile, has been studied for PARP inhibition.
Functional Groups The nitrile and ketone groups may contribute to binding at the PARP active site.
Therapeutic Relevance PARP inhibition is a validated strategy in oncology.

| Research Status | Direct studies on this compound's PARP inhibitory activity are not currently available. |

Molecular Target Identification and Binding Affinities

The specific molecular targets of this compound have not been extensively characterized. However, based on its chemical structure, potential interactions with biological macromolecules can be inferred.

Interactions with Protein Binding Sites

The functional groups of this compound, the nitrile and ketone moieties, are capable of various non-covalent interactions within protein binding sites. These interactions can influence biological pathways and enzymatic activities, making the compound a subject of interest for further pharmacological exploration.

Hydrogen Bonding and Metal Ion Coordination via Nitrile and Ketone Groups

The nitrile group of this compound can act as a hydrogen bond acceptor and can also coordinate with metal ions present in the active sites of metalloenzymes. Similarly, the oxygen atom of the ketone group is a potential hydrogen bond acceptor. These interactions are fundamental to the binding affinity and specificity of small molecules to their protein targets. The ability of the nitrile and ketone groups to engage in such interactions suggests that this compound could bind to a range of protein targets.

Table 3: Potential Molecular Interactions of this compound

Functional Group Potential Interaction Biological Relevance
Nitrile Hydrogen bond acceptor, Metal ion coordination Binding to enzyme active sites, interaction with metalloproteins.

| Ketone | Hydrogen bond acceptor, Nucleophilic addition reactions | Interaction with protein active sites, potential for covalent modification. |

Influence on Cellular Signaling Pathways (in vitro, non-human cell lines)

As of the current literature, there are no specific studies detailing the influence of this compound on cellular signaling pathways in in vitro non-human cell line models. Further research is required to elucidate any effects it may have on intracellular signaling cascades.

Investigation of Bioactivity in Non-Human Organisms (e.g., antimicrobial, insecticidal)

While direct research on the specific bioactivity of this compound is not extensively documented in publicly available scientific literature, the broader class of compounds to which it belongs, β-ketonitriles and aliphatic nitriles, has been the subject of investigation for antimicrobial and insecticidal properties. The presence of both a ketone and a nitrile functional group suggests potential for various biological interactions.

Research into related nitrile compounds has demonstrated a range of biological effects. For instance, certain aliphatic nitriles derived from the breakdown of glucosinolates in plants have shown antifungal properties. A study on various glucosinolate-derived nitriles revealed their efficacy against a range of fungal strains. nih.gov Although these nitriles are structurally different from this compound, the findings indicate that the nitrile functional group can contribute to antifungal activity. These compounds were found to be less potent than isothiocyanates but exhibited synergistic effects when combined with them. nih.gov

The table below presents the median minimal inhibitory concentrations (MICs) for several glucosinolate-derived nitriles against a panel of 45 fungal strains, illustrating the antifungal potential of the nitrile functional group. nih.gov It is important to note that this data is for structurally related compounds and not for this compound itself.

Median Minimal Inhibitory Concentrations (MICs) of Various Nitriles Against Fungal Strains

Compound Name Median MIC (mM)
1H-indole-3-acetonitrile (IAN) 1.28
3-phenylpropanenitrile (PPN) 6.10
4-(methylsulfanyl)-butanenitrile (MSBN) 27.00
3-butenenitrile (B123554) (Allyl Cyanide) 49.72

Data sourced from a study on the antifungal activity of glucosinolate-derived nitriles. nih.gov

Furthermore, the application of a glucosinolate-derived nitrile, 3-butenenitrile (also known as allyl cyanide), has been shown to improve the tolerance of Arabidopsis thaliana against the necrotrophic fungus Botrytis cinerea. nih.gov This suggests that nitriles may play a role in plant defense mechanisms.

In the context of insecticidal activity, there is limited specific information regarding this compound. However, the structural features of β-ketonitriles are present in some commercial acaricides (miticides), which act by inhibiting the mitochondrial complex II, leading to paralysis and death of the target mites. This mode of action highlights the potential for compounds with a β-ketonitrile scaffold to possess insecticidal or acaricidal properties.

Applications of 3 Oxooctanenitrile As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of its functional groups allows 3-Oxooctanenitrile to be employed in the synthesis of elaborate organic structures. Research has demonstrated its use in organocatalytic asymmetric reactions and transition metal-catalyzed cross-coupling reactions to create stereochemically defined and functionally diverse molecules.

One notable application is in the iron-catalyzed acylation of organozinc reagents. uni-muenchen.de In a documented synthesis, this compound was prepared via the reaction of 7-chloroheptanenitrile with a zincate reagent, followed by acylation. uni-muenchen.de This method highlights its role in carbon-carbon bond-forming reactions to build sophisticated molecular backbones. Furthermore, studies in organocatalysis have identified oxooctanenitrile as a substrate in the asymmetric synthesis of 1,3-dioxanes, demonstrating its utility in creating chiral molecules. kyoto-u.ac.jp

Modern photochemical methods have also been applied to synthesize related structures, indicating a pathway for creating complex molecules under mild conditions. For instance, the compound 3-methyl-4-oxooctanenitrile has been synthesized through the photochemical activation of n-butane in the presence of crotonitrile and carbon monoxide. uva.nl This approach, leveraging hydrogen atom transfer (HAT) photocatalysis, provides a modern strategy for C-H functionalization to construct complex acyclic products. uva.nl

Table 1: Examples of this compound in Complex Molecule Synthesis

Reaction Type Precursors Key Reagents/Conditions Product Research Focus Citation
Iron-Catalyzed Acylation 7-chloroheptanenitrile, Zincate Reagent Fe(acac)3, 4-fluorostyrene, 4-methoxybenzoyl chloride This compound derivative Synthesis of functionalized ketones uni-muenchen.de
Asymmetric Synthesis oxooctanenitrile Organocatalyst Chiral 1,3-dioxanes Kinetic resolution and asymmetric catalysis kyoto-u.ac.jp
Photochemical Carbonylation n-butane, crotonitrile Carbon monoxide, Light (Photocatalysis) 3-methyl-4-oxooctanenitrile C-H functionalization uva.nl

Intermediate in Heterocycle Synthesis

The 1,3-dicarbonyl-like reactivity of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. openaccessjournals.com While specific literature on this compound is focused, the reactivity of the closely related β-ketonitrile functional group is well-established in forming rings. slideshare.net These reactions typically involve condensation of the active methylene (B1212753) group and/or the ketone with dinucleophiles.

For example, analogous compounds like 3-oxobutanenitrile (B1585553) are crucial reagents for synthesizing a variety of heterocycles, including pyrazolopyrimidinones, pyrroles, and isoxazoles. The reaction of a β-ketonitrile with hydrazine (B178648) or its derivatives, for instance, is a classic method for preparing pyrazoles. slideshare.net Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles, and reactions with amidines can lead to pyrimidines. The pentyl chain of this compound would remain as a substituent on the resulting heterocyclic ring, imparting lipophilicity which can be useful in tuning the properties of the final molecule.

Table 2: Potential Heterocycle Syntheses Using this compound (Based on Analog Reactivity)

Target Heterocycle Co-reactant General Conditions Potential Product Structure Citation (for analogous reactions)
Pyrazole Hydrazine Acid or base catalysis 3-Pentyl-5-aminopyrazole slideshare.net
Isoxazole Hydroxylamine Mildly acidic or basic conditions 3-Amino-5-pentylisoxazole
Pyridine Enamines or 1,3-dicarbonyl compounds, Ammonia (B1221849) Hantzsch-type synthesis conditions Substituted 2-amino-6-pentylpyridine slideshare.net
Pyrrole α-Hydroxyketones, Anilines Three-component reaction Substituted pentyl-pyrrole derivatives

Role in the Development of Advanced Materials

The functional groups of this compound provide handles for its incorporation into polymeric structures, suggesting a role in the development of advanced materials. The nitrile and ketone moieties can be chemically transformed into other functional groups suitable for polymerization.

Reduction to Monomers: The ketone can be reduced to a secondary alcohol, and the nitrile group can be reduced to a primary amine. The resulting 3-aminooctan-1-ol is a monomer that could be used in the synthesis of polyurethanes or polyamides.

Polymerization via Active Methylene Group: The acidic protons on the carbon between the ketone and nitrile can participate in reactions like the Knoevenagel condensation. Polymerization with a dialdehyde (B1249045) could potentially lead to the formation of functional polymers with conjugated backbones.

While direct polymerization of this compound is not widely documented, the synthesis of functional polymers from versatile building blocks is a cornerstone of materials science. sigmaaldrich.comethz.ch For example, ring-opening polymerization of cyclic thioesters is a method used to create degradable polymers, and the principles of using functional monomers to build complex architectures are broadly applied. researchgate.net The development of liquid crystal polymers (LCPs) often relies on the polycondensation of monomers containing aromatic rings and reactive functional groups, showcasing how tailored monomers are used to create high-performance materials. mdpi.com The bifunctionality of this compound makes it a candidate for similar applications in creating specialized polymers.

Applications in Agrochemical and Industrial Chemistry (excluding human applications)

In the agrochemical and industrial sectors, small organic molecules serve as critical intermediates for the synthesis of active ingredients and specialty chemicals. tatvachintan.commgc-europe.de β-Ketonitriles, as a class, are valuable intermediates in the production of various agrochemicals. The synthesis of many herbicides, fungicides, and insecticides involves heterocyclic cores that can be derived from β-ketonitrile precursors. cscpl.com

The structure of this compound, with its C8 carbon chain, makes it a potential intermediate for active ingredients requiring a specific degree of lipophilicity for effective transport and interaction within a target organism or plant system. Agrochemical contract manufacturing organizations often work with such functionalized intermediates to build more complex proprietary molecules. agc.com

In broader industrial chemistry, nitriles like octanenitrile (B114854) are used as solvents or reagents. chemicalbook.com Heptyl cyanide (another name for octanenitrile) has been used as a solvent to study chemical decompositions. chemicalbook.com The additional ketone functionality in this compound adds a point for further chemical modification, increasing its value as a versatile intermediate for producing a range of specialty chemicals.

Environmental and Ecological Considerations of Oxoalkanenitriles

Bioremediation Potential via Microbial Metabolism

The bioremediation of nitrile compounds is a well-established field, with numerous microorganisms capable of utilizing nitriles as carbon and nitrogen sources. tandfonline.comjmb.or.kr This metabolic capability is primarily attributed to two key enzymatic pathways: the nitrilase pathway and the nitrile hydratase/amidase pathway. jmb.or.krasm.org

The nitrilase pathway involves the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step. asm.orgscience.gov

Nitrile Hydratase/Amidase Pathway: In this two-step pathway, nitrile hydratase first converts the nitrile to an amide. jmb.or.krasm.org Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. jmb.or.krasm.org

Genera of bacteria well-known for their nitrile-degrading capabilities include Rhodococcus and Pseudomonas. tandfonline.comjmb.or.kr For instance, various Rhodococcus species have been shown to metabolize a wide array of both aliphatic and aromatic nitriles. frontiersin.orgresearchgate.net Similarly, Pseudomonas species are recognized for their robust enzymatic machinery for nitrile degradation. asm.orgmdpi.com

Furthermore, the ketone group in β-keto nitriles can also be a target for microbial enzymes. Engineered yeast keto reductase enzymes have been successfully used for the asymmetric reduction of β-keto nitriles. georgiasouthern.edu This indicates that microorganisms possess enzymes capable of transforming the oxo- functionality of these molecules.

The microbial degradation of 3-oxooctanenitrile can be inferred to proceed via one or both of these enzymatic attacks. The nitrile group could be hydrolyzed to 3-oxooctanoic acid and ammonia, or the keto group could be reduced to form 3-hydroxyoctanenitrile. The resulting intermediates would then likely enter central metabolic pathways for further breakdown.

Table 1: Microbial Genera with Demonstrated Nitrile-Degrading Capabilities and Their Relevant Enzymes

Microbial GenusKey EnzymesTypical Nitrile SubstratesReference
RhodococcusNitrile Hydratase, Amidase, NitrilaseAliphatic and Aromatic Nitriles tandfonline.comjmb.or.krfrontiersin.org
PseudomonasNitrile Hydratase, Amidase, NitrilaseAliphatic and Aromatic Nitriles tandfonline.comasm.orgmdpi.com
BacillusNitrilase, Nitrile Hydratase, AmidaseAcrylonitrile tandfonline.com
ArthrobacterNitrilase, Nitrile Hydratase, AmidaseAliphatic Nitriles tandfonline.com
NocardiaNitrile Hydratase, AmidaseGeneral Nitriles tandfonline.com
KlebsiellaNitrile Hydratase, AmidaseGeneral Nitriles tandfonline.com
CorynebacteriumNitrile Hydratase, AmidaseGeneral Nitriles tandfonline.com
BradyrhizobiumNitrilaseβ-Keto Nitriles science.gov

Environmental Fate and Persistence Studies (if applicable)

The environmental fate of a chemical compound is determined by a combination of biotic and abiotic degradation processes, as well as its potential for transport and accumulation in various environmental compartments. For oxoalkanenitriles, while specific persistence data for this compound is scarce, information on related aliphatic nitriles can provide an indication of their likely behavior in the environment. epa.gov

Abiotic Degradation: Abiotic degradation processes such as hydrolysis and photolysis can contribute to the breakdown of chemical compounds. The hydrolysis of nitriles to carboxylic acids can occur under both acidic and basic conditions, although the rates can be slow. libretexts.org For β-keto nitriles, the hydrolysis can be influenced by the presence of the ketone group. For instance, the hydrolysis of cyanohydrins derived from β-keto acids is mediated by the neighboring carboxylic acid group at pH values less than 7. researchgate.net While this compound is not a cyanohydrin, intramolecular interactions could potentially influence its hydrolysis rate. The presence of a ketone functional group might also make the molecule susceptible to photolytic degradation, although specific studies are lacking.

Biotic Degradation and Persistence in Soil: The primary mechanism for the removal of many organic compounds from soil is microbial degradation. The half-life of a compound in soil is a key indicator of its persistence. Studies on various nitrile-containing pesticides have shown a wide range of soil half-lives, often influenced by soil type, microbial activity, and environmental conditions. For example, the herbicide bromoxynil (B128292) has a reported mean half-life in soil of 4.12 days. nih.gov The fungicide chlorothalonil (B1668833) has an even shorter half-life of less than one to 3.5 days in soil. nih.gov In contrast, some nitrile-containing compounds can be more persistent.

The presence of a readily metabolizable functional group, such as the ketone in this compound, could potentially enhance its biodegradability compared to more recalcitrant nitriles. The degradation would likely lead to the formation of 3-oxooctanoic acid or other intermediates that can be utilized by a broader range of soil microorganisms.

Table 2: Soil Half-Life Data for Selected Nitrile-Containing Compounds (for comparative purposes)

CompoundCompound TypeSoil Half-Life (t½)Reference
BromoxynilAromatic Nitrile (Herbicide)4.12 days nih.gov
ChlorothalonilAromatic Nitrile (Fungicide)< 1 - 3.5 days nih.gov
AldicarbAliphatic Carbamoyloxime (insecticide with nitrile degradates)Total carbamate (B1207046) residues: ~2 to 5 weeks epa.gov
BentazonBenzothiadiazinone (Herbicide)4.6 to 49.5 days usda.gov

Note: The data in this table is for compounds structurally different from this compound and is presented for comparative purposes to illustrate the range of persistence observed for nitrile-containing compounds in the environment.

Based on the available information for related compounds, it is plausible that this compound would not be highly persistent in the environment, particularly in biologically active soils. The presence of both a nitrile and a ketone group offers two potential sites for microbial enzymatic attack, likely leading to relatively rapid biodegradation. However, specific studies on this compound are required to definitively determine its environmental half-life and degradation pathways.

Future Directions and Emerging Research Avenues for 3 Oxooctanenitrile

Exploration of Novel Synthetic Routes

The development of efficient, sustainable, and scalable synthetic methods is paramount for the broader application of 3-oxooctanenitrile. Future research is anticipated to move beyond traditional methods to explore innovative catalytic systems and reaction conditions.

Current synthesis of related β-oxoalkanonitriles often involves the acylation of active nitriles with basic catalysts, the reaction of α-haloketones with cyanide ions, or the hydrolysis of β-enaminonitriles. nih.gov Condensation reactions, particularly those using strong bases like sodium hydride to react carboxylic acid esters with aliphatic nitriles, are also a cornerstone. nih.gov

Future research will likely focus on:

Advanced Catalysis: Investigating the use of novel organometallic or enzymatic catalysts to improve yield, selectivity, and reduce waste. Biocatalysis, in particular, offers a green alternative to traditional chemical synthesis.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. This approach can offer enhanced safety, better reaction control, and easier scalability compared to batch processing.

Alternative Starting Materials: Exploring more sustainable and readily available starting materials. nih.gov This could involve developing pathways from bio-based feedstocks, aligning with the principles of green chemistry.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyCurrent ApproachFuture DirectionPotential Advantages
Catalysis Base-catalyzed condensation (e.g., Sodium Hydride). nih.govBiocatalysis (e.g., using nitrilases or lipases), Organocatalysis.Milder reaction conditions, higher selectivity, reduced environmental impact.
Process Batch reactions in solvents like benzene (B151609) or toluene. nih.govContinuous flow synthesis, solvent-free reactions.Improved safety, scalability, and process control; reduced solvent waste.
Reagents Carboxylic acid esters and aliphatic nitriles. Derivatization from renewable feedstocks.Increased sustainability and potentially lower cost of raw materials.

Deeper Understanding of Structure-Activity Relationships for Biological Applications

While excluding human medicine, the biological activities of this compound and its derivatives present significant opportunities in fields such as agriculture and environmental science. The nitrile group is often crucial for the interaction of such compounds with biological targets. Derivatives of the related 3-oxobutanenitrile (B1585553) have shown potential as antimicrobial agents. researchgate.net

Future research should systematically investigate the structure-activity relationships (SAR) of this compound derivatives. Key research avenues include:

Synthesis of Analog Libraries: Creating a diverse library of this compound derivatives by modifying the alkyl chain length, introducing substituents, or transforming the oxo and nitrile functionalities.

Agrochemical Screening: Evaluating these derivatives for potential applications as herbicides, fungicides, or insecticides. For instance, various nitrile-containing heterocyclic compounds have demonstrated larvicidal activity. nih.gov

Antimicrobial and Antifouling Agents: Testing the efficacy of these compounds against a broad spectrum of bacteria and fungi that affect plants or industrial processes. This could lead to the development of new crop protection agents or materials that prevent biofilm formation.

Derivative ClassPotential ModificationTarget Application (Non-medical)Rationale
Heterocyclic Derivatives Reaction of the β-ketonitrile moiety to form pyrazoles, pyridines, etc. Agrochemicals (Pesticides, Herbicides)Heterocyclic compounds are a well-established class of biologically active molecules in agriculture.
Substituted Aliphatic Chains Introduction of functional groups (e.g., halogens, hydroxyls) on the octanenitrile (B114854) backbone.Antifouling CoatingsModification of polarity and steric properties to inhibit microbial adhesion on surfaces.
Reduced or Oxidized Forms Conversion of the keto group to an alcohol or the nitrile to an amide/acid.BiopesticidesAltering the molecule's mode of action and biodegradability.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work can significantly accelerate the discovery and optimization of this compound applications. By predicting properties and reaction outcomes, computational chemistry can guide laboratory efforts, saving time and resources.

Future research should leverage:

Cheminformatics and Machine Learning: Employing computational tools to screen virtual libraries of this compound derivatives for desired properties, such as biological activity or material characteristics. nih.gov These models can predict potential agrochemical candidates or novel polymer precursors.

Reaction Pathway Modeling: Using quantum chemistry methods (like Density Functional Theory) to elucidate reaction mechanisms for novel synthetic routes. This can help in optimizing reaction conditions and catalyst selection for higher efficiency.

Molecular Docking: For biological applications, computational docking studies can predict how derivatives of this compound might interact with specific enzymes or receptors in pests or pathogens, thereby guiding the design of more potent and selective agents.

This integrated approach allows for a more rational design cycle, where computational predictions are synthesized and tested experimentally, and the results are used to refine the computational models further.

Discovery of Undiscovered Biological or Industrial Applications (excluding human medicine)

The unique bifunctional nature of this compound makes it a versatile building block for a wide range of materials and specialty chemicals beyond its immediate derivatives. Aliphatic nitriles are important precursors in various industrial processes, including the formation of polymers like nitrile rubber. britannica.comgoogle.com

Promising, yet unexplored, applications for future research include:

Polymer Chemistry: Investigating this compound as a monomer or an additive in polymer synthesis. The nitrile group can be hydrogenated to form amines, which are key components of polyamides and polyurethanes, or it can be involved in polymerization reactions itself. The ketone group offers a site for cross-linking or further functionalization.

Specialty Solvents: Evaluating its potential as a specialized solvent, given that aliphatic nitrocompounds and nitriles are used in this capacity. Its specific polarity and reactivity might be advantageous in certain industrial applications, such as in coatings or extraction processes.

Precursor for Fine Chemicals: Utilizing this compound as an intermediate for the synthesis of valuable fine chemicals. For example, nitrilase enzymes can convert nitriles into their corresponding carboxylic acids, which are valuable in various industries. researchgate.net Its structure could be a precursor for novel fragrances, flavorings, or corrosion inhibitors.

Chelating Agents: Exploring its capability, or that of its derivatives, to act as a chelating agent for metal ions, which has applications in water treatment and metal separation.

The pursuit of these new applications will require interdisciplinary collaboration between organic chemists, polymer scientists, and chemical engineers to fully realize the industrial potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Oxooctanenitrile, and how do reaction conditions influence yield?

  • Methodology : The synthesis of β-keto nitriles like this compound typically involves condensation reactions. For example, analogous compounds (e.g., methyl 3-oxo-pentanoate) are synthesized via nucleophilic substitution between α-bromo esters and nitriles under basic conditions . Optimize reaction parameters (e.g., solvent polarity, base strength, temperature) to enhance yield. Monitor progress using thin-layer chromatography (TLC) and confirm purity via GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

  • Methodology :

  • ¹H NMR : Identify the α-proton to the carbonyl (δ ~3.0–3.5 ppm, triplet) and nitrile group (no direct protons). Compare with structurally similar nitriles like 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile, where coupling constants and splitting patterns confirm substituent positions .
  • IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).
  • ESI-MS : Confirm molecular ion peak [M+H]⁺ and fragmentation patterns to validate the structure .

Q. How should researchers handle the hygroscopic nature of this compound during storage and experimentation?

  • Methodology : Store in airtight containers under inert atmosphere (argon/nitrogen) at 0–6°C to prevent hydrolysis . Pre-dry solvents (e.g., molecular sieves for THF) and use anhydrous conditions during reactions. Monitor water content via Karl Fischer titration.

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodology : Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous peaks) and consult high-quality databases like NIST Chemistry WebBook . For discrepancies in coupling constants, replicate experiments under standardized conditions (e.g., solvent, temperature) . Compare with literature analogs, such as 3-oxo-2-[2-trifluoromethylbenzylidenyl]-olean-12-en-28-oic acid derivatives, where NMR shifts vary predictably with substituent effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Use density functional theory (DFT) to calculate electrophilicity indices at the carbonyl and nitrile groups. Compare with experimental results from reactions with Grignard reagents or hydride donors. Software like Gaussian or ORCA can model transition states and activation energies . Validate predictions via kinetic studies (e.g., monitoring reaction rates under varying temperatures).

Q. What experimental designs minimize byproduct formation during the synthesis of this compound analogs?

  • Methodology :

  • DoE (Design of Experiments) : Vary stoichiometry, catalyst loading (e.g., K₂CO₃), and solvent polarity (e.g., DMF vs. acetone) to identify optimal conditions .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate β-keto nitriles from aldol condensation byproducts.
  • In-situ monitoring : Employ FT-IR or ReactIR to detect intermediate species and adjust reaction parameters dynamically .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Methodology : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the aryl ring) and assess bioactivity via in vitro assays (e.g., IC₅₀ against enzymes like proteases). Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent parameters (Hammett σ, logP) with activity . For example, nitrile-containing pharmaceuticals often show enhanced binding due to dipole interactions .

Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram scale?

  • Methodology :

  • Process optimization : Maintain consistent stirring rate, heating/cooling rates, and reagent addition speed.
  • Analytical consistency : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) and report melting points with calibrated equipment .
  • Documentation : Follow IUPAC guidelines for compound naming and disclose all synthetic steps, including failed attempts, to aid troubleshooting .

Methodological Best Practices

  • Data Presentation : Use tables to compare yields, spectral data, and bioactivity results (e.g., Table 1 in ). For complex datasets, supplement with schematics (e.g., reaction mechanisms) and statistical analyses (e.g., error bars for triplicate experiments) .
  • Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources. For example, cite synthetic methods from Acta Crystallographica over commercial platforms .
  • Ethical Reporting : Disclose conflicts (e.g., solvent toxicity) and adhere to safety protocols (e.g., GHS hazard codes for nitriles ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.